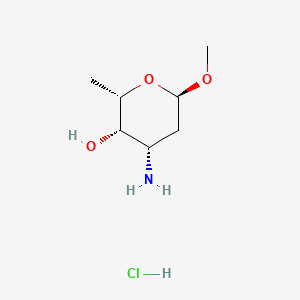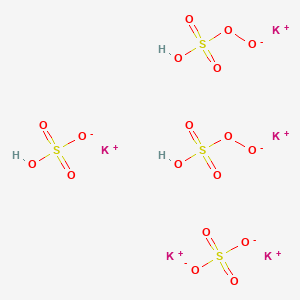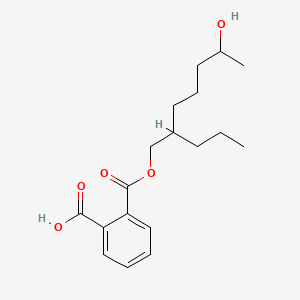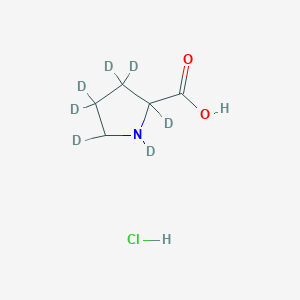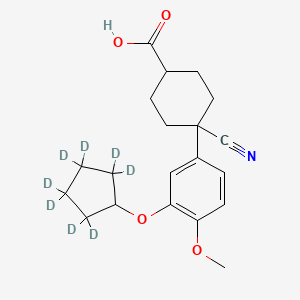
西罗米司-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cilomilast-d9 is a deuterium-labeled compound that acts as an inhibitor of phosphodiesterase enzymes, particularly LPDE4 and HPDE4 . These enzymes are responsible for the hydrolysis of cAMP, a secondary messenger molecule with a variety of roles . Cilomilast-d9 is used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
Cilomilast has been formulated into PEGylated phosphatidylcholine-rich niosomes (phosphatiosomes) to improve pulmonary delivery . The preformulation studies revealed that the drug and polymers were compatible .
Molecular Structure Analysis
Cilomilast has a relative molecular mass of 343.4 and its chemical formula is cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] cyclohexane-1-carboxylic acid .
Chemical Reactions Analysis
Cilomilast is completely absorbed following oral administration and has negligible first-pass metabolism . Its terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration . The most abundant metabolite, formed by the action of cytochrome P450 2C8, has less than 10% of the activity of the parent molecule .
Physical And Chemical Properties Analysis
Cilomilast has a density of 1.2±0.1 g/cm3, a boiling point of 549.1±50.0 °C at 760 mmHg, and a molecular formula of C20H25NO4 . It is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses .
科学研究应用
Treatment of Inflammatory Lung Diseases
Cilomilast, as a phosphodiesterase 4 (PDE4) inhibitor, is primarily used in the treatment of inflammatory lung diseases . The compound has been studied for its efficacy in suppressing neutrophilic inflammation, which is a key factor in conditions like acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD). By inhibiting PDE4, Cilomilast-d9 can reduce the production of pro-inflammatory cytokines, offering a potential therapeutic strategy for these respiratory conditions.
Nanovesicular Drug Delivery Systems
Research has explored the encapsulation of Cilomilast-d9 into nanocarriers like phosphatiosomes to improve drug delivery to the lungs . These nanovesicles can enhance the pulmonary retention of the drug, reducing systemic side effects and improving therapeutic outcomes. The surface charge of these nanocarriers plays a significant role in their anti-inflammatory potency, making them a promising avenue for targeted drug delivery.
Neuroprotective Effects
Cilomilast-d9 has been implicated in neuroprotection, particularly in the context of cerebral ischemia and neuroinflammatory conditions . The drug’s ability to modulate cyclic nucleotide levels may help in preserving neuronal function and structure following ischemic events, suggesting a potential role in the treatment of stroke and other neurodegenerative diseases.
Renal Ischemia
The compound has shown promise in mitigating the effects of renal ischemia, a common issue following surgical procedures like transplantation . Cilomilast-d9’s modulation of the PI3K/AKT pathway suggests it could play a role in protecting renal function and structure during ischemic events.
Pharmacokinetic Studies
Cilomilast-d9, with its deuterium labeling, is often used in pharmacokinetic studies to understand the metabolic pathways and distribution of Cilomilast . Deuterium labeling allows for more accurate tracking of the drug in the body, providing insights into its metabolism and helping to optimize dosing regimens.
作用机制
Target of Action
Cilomilast-d9 primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . These targets are isoenzymes that predominate in pro-inflammatory and immune cells .
Mode of Action
Cilomilast-d9 shows high selectivity for cAMP-specific phosphodiesterase 4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for phosphodiesterase 4D than for phosphodiesterase 4A, -B or -C . In vitro, Cilomilast-d9 suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and Chronic Obstructive Pulmonary Disease (COPD) .
Biochemical Pathways
Cilomilast-d9 affects the biochemical pathways by increasing intracellular cyclic adenosine-3’,5’-monophosphate (cAMP) through inhibition of phosphodiesterase (PDE) IV . This principal PDE isoenzyme is within pro-inflammatory cells, including eosinophils, mast cells, macrophages, lymphocytes, neutrophils, and epithelial cells . PDE IV inhibition also has other effects, including relaxation of airway smooth muscle, suppression of smooth muscle mitogenesis, and modulation of excitatory activity in pulmonary nerves .
Pharmacokinetics
Cilomilast-d9 is completely absorbed following oral administration and has negligible first-pass metabolism . It exhibits linear pharmacokinetics, with low between-subject variability . Cilomilast-d9 is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses . It has a small volume of distribution at steady state (17L) . Plasma clearance (approximately 2 L/h) is almost entirely metabolic, through multiple parallel pathways . Its terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration .
Result of Action
Cilomilast-d9 has been shown to exert potent anti-inflammatory effects both in vitro and in vivo . It significantly reduces the release of tumor necrosis factor-alpha (TNF-α) and granulocyte-macrophage colony-stimulating factor (GM-CSF) by bronchial epithelial cells and sputum cells .
Action Environment
The action of Cilomilast-d9 is influenced by environmental factors such as the presence of other drugs. For example, concurrent administration with erythromycin was associated with an increased incidence of gastrointestinal adverse events . Furthermore, the concentrations of unbound Cilomilast-d9 increased with declining renal or hepatic function .
安全和危害
属性
IUPAC Name |
4-cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUZOUXXHZCFB-UDCOFZOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


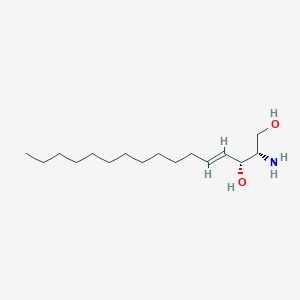
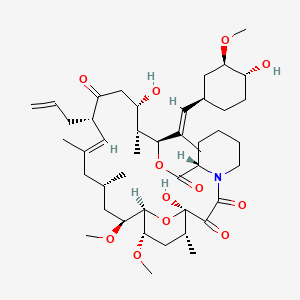
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)
